5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene
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Overview
Description
5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene is an organic compound with a benzene ring substituted with a chloromethyl group, two methoxy groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene typically involves the chloromethylation of 1,2-dimethoxy-3-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 5-(Aminomethyl)-1,2-dimethoxy-3-nitrobenzene.
Scientific Research Applications
5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds have similar chloromethyl groups but differ in the heterocyclic ring structure.
5-(Chloromethyl)furfural: Contains a furan ring instead of a benzene ring, leading to different reactivity and applications
Uniqueness
5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
42877-11-2 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO4/c1-14-8-4-6(5-10)3-7(11(12)13)9(8)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
WFSXLEKNOFWVRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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